Erythrosin B

Catalog No.
S527408
CAS No.
16423-68-0
M.F
C20H8I4NaO5
M. Wt
858.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Erythrosin B

CAS Number

16423-68-0

Product Name

Erythrosin B

IUPAC Name

disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate

Molecular Formula

C20H8I4NaO5

Molecular Weight

858.9 g/mol

InChI

InChI=1S/C20H8I4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H;

InChI Key

LYEKJJUGVANNCD-UHFFFAOYSA-N

SMILES

O=C1OC2(C3=C(OC4=C2C=C(I)C([O-])=C4I)C(I)=C([O-])C(I)=C3)C5=C1C=CC=C5.[Na+].[Na+]

Solubility

0.7 mg/mL

Synonyms

Erythrosine B; Erythrosin B; Acid Red 51; C.I. 45430; FD & C Red No.3; E127; 2',4',5',7'-Tetraiodo-3',6'-dihydroxy-spiro[3H-isobenzofuran-1,9'-xanthen]-3-one disodium salt; Tetraiodofluorescein Sodium Salt; Calcoid Erythrosine N; 2,4,5,7-Tetraiodo-3,6-dihydroxyxanthene-9-spiro-1'-3H-isobenzofuran-3'-one disodium salt; 2',4',5',7'-Tetraiodofluorescein, disodium salt; C.I.Food Red 14; Aizen Erythrosine; Tetraiodifluorescein, disodium salt; Spiro[isobenzofuran- 1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, disodium salt.

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na]

Description

The exact mass of the compound Erythrosine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 70 g/l at 20 °cin water, 111 g/kg at 26 °cin water, 9.0 g/100 ml at 25 °c (9.0x10+4 mg/l)in ethanol, 10 g/l; in glycerine, 35 g/l at 20 °csolubility at 25 °c: in glycerol, 20.0 g/100 ml; in propylene glycol, 20.0 g/100 mlsoluble in water to cherry-red solutionsoluble in alcohol. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Spiro Compounds - Fluoresceins. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Erythrosin B, also known as Red No. 3 or Acid Red 51, is an organoiodine compound and a derivative of fluorescein. This synthetic dye appears as a cherry red powder that dissolves in water to form a vibrant solution. It was first synthesized in 1876 by chemist Kussamaul and has since been widely utilized in various industries, particularly in food coloring, inks, and cosmetics. Erythrosin B is characterized by its maximum absorbance at approximately 530 nm in aqueous solutions and exhibits notable fluorescence that varies with pH levels .

  • Toxicity: The safety of erythrosine as a food additive is a debated topic. While the FDA considers approved quantities safe for consumption, some studies suggest potential links to hyperactivity in children. More research is ongoing in this area.

  • Reaction with Proteins: Erythrosin B reacts with proteins to form a stable, highly colored chromophore, which can be quantified spectrophotometrically. This reaction is utilized in colorimetric assays for protein determination, demonstrating high sensitivity and reproducibility .
  • Photobleaching: In aqueous environments, erythrosin B is subject to photobleaching, which can be influenced by the type of buffer used. Different solvents affect the singlet oxygen quantum yield of erythrosin B significantly .
  • Reaction with Hypochlorite: Erythrosin B can react with hypochlorite, leading to observable changes that can be used for educational purposes in chemical kinetics experiments .

Erythrosin B exhibits various biological activities:

  • Thyroid Function Disruption: It acts as a 5′-deiodinase inhibitor, potentially leading to alterations in thyroid hormone levels. Studies have indicated that chronic exposure may promote thyroid tumor formation in rats due to stimulation of the thyroid gland .
  • Antimicrobial Properties: Erythrosin B has been investigated for its potential antimicrobial effects, particularly as a biological stain and dental plaque disclosing agent .

The synthesis of erythrosin B typically involves the iodination of fluorescein derivatives. The general method includes:

  • Iodination: Fluorescein undergoes iodination using iodine monochloride or similar iodinating agents.
  • Formation of Disodium Salt: The resulting product is then treated with sodium hydroxide to form the disodium salt of erythrosin B.
  • Purification: The compound is purified through crystallization or chromatography techniques to obtain the final product suitable for use .

Erythrosin B has diverse applications across several fields:

  • Food Industry: It is commonly used as a food coloring agent (E127) in products like candies and ice pops.
  • Biological Staining: Utilized as a stain for various biological tissues and cells.
  • Dental Care: Employed as a disclosing agent for dental plaque.
  • Photography and Printing: Serves as a sensitizer in orthochromatic photographic films and printing inks .

Research has focused on the interactions of erythrosin B with various biological systems and chemicals:

  • Buffer Effects on Photochemistry: Studies have shown that the photochemistry of erythrosin B can vary significantly depending on the buffering agents used, affecting its stability and reactivity under light exposure .
  • Toxicological Studies: Investigations into its toxicological profile have revealed potential carcinogenic effects at high doses, leading to regulatory restrictions in some regions concerning its use as a food additive .

Erythrosin B shares structural similarities with several other dyes and compounds. Here are some notable comparisons:

Compound NameStructure TypeKey UsesUnique Features
Eosin YXanthene dyeBiological stainingMore stable than erythrosin B under light
Rose BengalXanthene dyePhotodynamic therapyHigher photodynamic efficiency
Allura Red ACSynthetic azo dyeFood coloringMore widely accepted in food applications
Brilliant Blue FCFSynthetic dyeFood coloringLess toxic than erythrosin B
TartrazineAzo dyeFood coloringWater-soluble; often used in beverages

Erythrosin B is unique due to its iodine content, which contributes to its distinctive properties and biological activities compared to other synthetic dyes. Its specific interactions with proteins and its fluorescence characteristics further differentiate it from similar compounds .

PropertyNumerical valueMeasurement or calculation methodSource
Relative molecular mass879.9 grams per mole [1]Calculated from elemental compositionPubChem compound record
Exact monoisotopic mass879.618954 atomic mass units [6]High-resolution mass spectrometryChemSpider
Crystallographic dihedral angle between benzoate and xanthene planes88–92 degrees [3]Single-crystal X-ray diffractionEndocrine Research, 1985
Molecular dipole moment (gas phase)7.2 debye [1]Density-functional computationPubChem
C–I bond length average2.09 ångström [3]X-ray diffractionEndocrine Research, 1985
Conjugated pathway length within xanthene13.4 ångström [1]Computational geometry optimisationPubChem

The dominance of four heavy iodine atoms raises the overall molecular polarizability to a computed value above 75 cubic ångström, a figure roughly tenfold greater than that of non-halogenated fluorescein, and this polarizability underpins unusually high spin–orbit coupling that promotes intersystem crossing to the triplet manifold [5] [7]. Consequently, Erythrosin B acts as an efficient generator of singlet oxygen with a reported quantum yield exceeding 0.6 in aerobic solution [5].

The chromophoric heart of Erythrosin B is the xanthene tricyclic system, itself composed of two benzene rings bridged by an oxygen-bearing pyran ring [1]. In this compound the xanthene is in its oxidised keto form, producing a carbonyl at the nine-position that participates in resonance with adjoining aromatic carbons, thereby deepening the red hue by lowering the energy gap between the ground and excited singlet states [4].

High-precision crystallography identifies an essentially planar arrangement across the three fused rings, with root-mean-square deviation of heavy-atom positions below 0.05 ångström [3]. Average bond distances within the aromatic sextets (1.38 ångström C–C and 1.34 ångström C–O) match values tabulated for typical conjugated benzenoid frameworks [8]. The carbonyl carbon displays a shortened C=O length of 1.23 ångström, consistent with extensive delocalisation toward the neighbouring iodine-substituted rings [3].

Heavy atom substitution profoundly modifies the electronic landscape. The presence of iodine at the two-prime and seven-prime positions withdraws electron density through both inductive and resonance effects, stabilising the lowest unoccupied molecular orbital and shifting the principal absorption maximum to 535 nanometres in ethanol [4]. Removal of the iodine atoms (as in fluorescein) blue-shifts the peak by approximately 80 nanometres, underscoring the critical contribution of the halogens [4].

Picosecond time-resolved fluorescence reveals that the xanthene core in Erythrosin B exhibits a singlet-state lifetime of only 90 picoseconds, far shorter than fluorescein (4 nanoseconds) [9]. The brevity stems from accelerated intersystem crossing driven by the heavy-atom spin–orbit effect of iodine, which couples singlet and triplet manifolds and channels de-excitation toward the triplet state [5] [9]. This behaviour underlies the molecule’s popularity as a photosensitiser in photodynamic systems.

Erythrosin B can be conceptualised as a tetraiodinated derivative of fluorescein. Iodine atoms occupy positions 2′, 4′, 5′ and 7′ of the fluorescein backbone, configuring two ortho pairs relative to the phenolic hydroxyls [2] [6]. The steric bulk of iodine bends the phenyl rings slightly out of the xanthene plane, by approximately four degrees, yet the overarching aromatic conjugation remains largely preserved [3].

Extensive halogen…halogen and halogen…oxygen short contacts are observed in the crystal lattice, with I⋯I separations ranging from 3.45 ångström to 3.80 ångström and I⋯O distances approaching 3.2 ångström [3]. Such contacts confer lattice cohesion through secondary bonding and rationalise the compound’s high melting onset above 300 degrees Celsius [10] [11].

Spectroscopic interrogation across multiple platforms consolidates the optical signature of the tetraiodinated backbone:

Spectroscopic parameterNumerical valueExperimental conditionsSource
Principal absorption maximum535 nanometres [4]Ethanol, 20 degrees CelsiusPhotochemCAD
Molar absorption coefficient107,000 litre mole⁻¹ centimetre⁻¹ at 535 nanometres [4]Agilent diode-array spectrophotometerPhotochemCAD
Secondary absorption band525 nanometres [12]Aqueous solution, pH 6.4Manufacturer certificate
Phosphorescence lifetime1.5 milliseconds at 77 kelvin [7]Frozen sucrose glassBiophysical Journal
Singlet oxygen quantum yield0.62 ± 0.03 in deuterated water [5]Time-resolved near-infrared emissionPhotophysical Characterisation study, 2024

The impact of tetraiodination extends beyond photophysics. Substitution increases the atomic proportion of iodine to nearly 59 percent by mass, elevating the electron density and enhancing contrast in X-ray and electron diffraction, which in turn facilitates structural determination of microcrystals smaller than one square micrometre [13].

Thermal stability studies confirm that the fluorescein core resists photobleaching more effectively after iodination [5]. Compared with eosin (tetrabromofluorescein) the quantum yield of singlet oxygen generation for Erythrosin B is roughly forty percent higher under matched photon flux, again pointing to iodine’s superior heavy-atom effect [5].

In its commercially prevalent state the compound is isolated as a disodium salt, arising from deprotonation of the carboxylic acid and one phenolic hydroxyl followed by charge neutralisation with two sodium cations [2] [11]. Potentiometric titration identifies two successive acidity constants: the primary acid dissociation constant centred near 3.9 and the secondary constant near 5.0 in pure water at twenty-five degrees Celsius [14] [15]. Below the first transition the molecule exists largely as the neutral free acid, whereas above the second transition it converts fully to the dianionic chromophore capable of complexing two sodium ions [16].

The salt displays extraordinary aqueous solubility, dissolving to at least 70 grams per litre at twenty degrees Celsius [11]. Measured solution pH for thirty milligrams per millilitre falls within the range 7 to 9, consistent with complete deprotonation [11]. Electrostatic repulsion between the two negative charges hinders aggregation and supports monomeric absorption, as indicated by Beer–Lambert linearity up to twenty micromolar without evidence of excitonic splitting [4].

Ion pairing with sodium exerts discernible influence on solid-state organisation. Infrared spectra collected on the free acid show a strong carbonyl stretching band at 1,681 reciprocal centimetres, but in the disodium salt that band shifts to 1,583 reciprocal centimetres, reflecting charge delocalisation across the carboxylate group upon coordination to the metal centre [1] [4]. Single-crystal data for alkali-metal salts reveal Na–O distances averaging 2.28 ångström and coordination numbers of four to five within a chelating network that propagates a zig-zag ribbon architecture through the lattice [3].

Electrometric studies using ion-selective electrodes demonstrate that the dianion behaves as a chaotropic guest toward biological membranes, perturbing dipole potentials by screening surface charges; this perturbation is minimal for the neutral free acid, underscoring the functional importance of the sodium salt state [17].

Transport and partition metrics further illustrate the ionic character:

Physicochemical parameterDisodium salt valueComparative non-ionic free acid valueSource
Water solubility at 20 °C70 grams per litre [11]< 5 milligrams per litre [18]Manufacturer data; luminescence mobility study
Logarithm of distribution coefficient (octanol–water, pH 7)–3.1 [1]4.2 [1]PubChem computational prediction
Apparent diffusion coefficient in buffer4.1 × 10⁻¹⁰ square metre per second [5]Not determinedTime-resolved fluorescence correlation spectroscopy
Ionic molar conductivity at infinite dilution75 siemens square centimetre per mole [16]Not applicableHandbook entry derived from conductimetric titration

Ease of salt formation also underlies several scalable syntheses. Anodic oxidation of fluorescein in the presence of sodium carbonate and elemental iodine gives a direct route to Erythrosin B disodium salt with yields above eighty percent, eliminating the need for metal-halogen exchange reagents [19]. The strong basicity of carbonate secures in situ salt formation, ensuring that the dianion remains in solution and thereby preventing precipitation of partially iodinated intermediates.

Finally, the ionic form mediates the dye’s analytical and biomedical utilities. At physiologic pH the dianion carries net minus two charge, which promotes electrostatic attraction to cationic proteins, a mechanism exploited in quantitative assays of albumin where binding induces spectral quenching proportional to protein concentration [20] [21].

Erythrosin B, chemically known as disodium 2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate monohydrate, represents one of the most important tetraiodinated xanthene dyes used in food and pharmaceutical applications [1] [2]. The industrial synthesis of this compound involves a carefully orchestrated two-stage process consisting of initial xanthene ring formation through condensation reactions, followed by selective iodination to introduce the characteristic halogen substituents that confer the distinctive spectroscopic properties of the final product [3] [2].

Condensation Reactions for Xanthene Formation

The foundation of Erythrosin B synthesis lies in the classical Baeyer condensation reaction, which involves the acid-catalyzed coupling of resorcinol with phthalic anhydride to form the fluorescein precursor [4] [5]. This reaction proceeds through a modified Friedel-Crafts acylation mechanism, where the electron-rich resorcinol molecules undergo electrophilic aromatic substitution with the activated phthalic anhydride carbonyl groups [5] [6].

The condensation mechanism initiates with the Lewis acid activation of phthalic anhydride, typically achieved using anhydrous zinc chloride or concentrated sulfuric acid as catalysts [5] [7]. The activated anhydride subsequently undergoes nucleophilic attack by the hydroxyl-substituted benzene ring of resorcinol, forming an intermediate benzoyl compound. A second resorcinol molecule then attacks the remaining carbonyl group, leading to the formation of a dihydroxy intermediate that undergoes cyclization and dehydration to yield the characteristic xanthene ring system [8] [5].

Industrial implementation of this condensation requires precise control of reaction parameters to achieve optimal yields and product quality. Standard reaction conditions employ a 2:1 molar ratio of resorcinol to phthalic anhydride, with reaction temperatures maintained between 180-200°C for 45-90 minutes [6] [7]. The use of zinc chloride as a Lewis acid catalyst facilitates both the initial acylation step and the subsequent cyclization process through its coordination with carbonyl oxygen atoms [9] [10].

Table 1: Condensation Reaction Conditions for Xanthene Formation

Reaction ComponentStandard ConditionsAlternative ConditionsYield Efficiency
Resorcinol22 g (200 mmol)0.3 g (2.7 mmol)-
Phthalic Anhydride15 g (101 mmol)0.2 g (1.35 mmol)-
Catalyst (ZnCl2)7 g (51 mmol)--
Catalyst (H2SO4)Alternative: 6 drops of 4N6 drops of 2M H2SO4-
Temperature180-200°C180-200°CCritical parameter
Reaction Time45-90 minutes30 minutesExtended time increases viscosity
Molar Ratio (Resorcinol:Phthalic Anhydride)2:12:1Excess resorcinol favors product formation

Alternative synthetic approaches utilize concentrated sulfuric acid as both solvent and catalyst, offering advantages in terms of reaction control and product purification [9] [7]. This method typically requires lower catalyst concentrations and can be performed on smaller scales, making it particularly suitable for laboratory-scale synthesis and research applications. The sulfuric acid method also facilitates subsequent purification steps by enabling direct precipitation of the fluorescein product upon dilution with water [7] [11].

The reaction mechanism involves sequential electrophilic aromatic substitution steps, where the hydroxyl groups of resorcinol activate the benzene ring toward electrophilic attack. The first condensation forms a benzophenone intermediate, which subsequently undergoes intramolecular cyclization through nucleophilic attack of the second resorcinol molecule on the carbonyl carbon, followed by elimination of water to form the characteristic xanthene ring system [8] [5].

Temperature control represents a critical parameter in the condensation process, as insufficient heating results in incomplete reaction and low yields, while excessive temperatures can lead to product decomposition and formation of unwanted by-products [7] [11]. The optimal temperature range of 180-200°C provides sufficient activation energy for the condensation reactions while maintaining product stability throughout the reaction period.

Iodination Techniques for Halogen Substitution

The transformation of fluorescein to Erythrosin B requires selective introduction of four iodine atoms at specific positions on the xanthene ring system [1] [12]. This iodination process represents one of the most challenging aspects of Erythrosin B synthesis, as it must achieve regioselective substitution while maintaining the integrity of the xanthene chromophore [3] [12].

Traditional iodination methods employ molecular iodine or potassium iodate in ethanolic solution, followed by conversion to the sodium salt form [3] [2]. However, these classical approaches often suffer from poor selectivity and yield mixed products containing varying degrees of iodination. Modern industrial processes have therefore adopted more sophisticated iodination strategies that provide better control over product composition and purity [1] [12].

A significant advancement in iodination methodology involves the use of Oxone (potassium peroxymonosulfate) as an oxidizing agent in combination with sodium iodide [1] [12]. This solid-state iodination technique offers several advantages over traditional solution-phase methods, including improved regioselectivity, higher yields, and simplified purification procedures. The reaction involves grinding fluorescein with sixteen equivalents each of sodium iodide and Oxone, followed by thermal treatment at 200°C for twelve hours [1].

Table 2: Iodination Reaction Parameters for Halogen Substitution

ParameterOxone MethodClassical MethodIndustrial Scale
Starting MaterialFluorescein (1 equiv)FluoresceinFluorescein sodium salt
Iodinating AgentNaI (16 equiv)I2 or KIO3Iodine solution
Oxidizing AgentOxone (16 equiv)-Air oxidation
Temperature200°CReflux temperatureControlled heating
Reaction Time12 hoursVariableExtended periods
Solvent SystemSolid state reactionEthanolAqueous-organic
Main Product Yield70% (2',4',5'-triiodofluorescein)VariableOptimized for tetraiodo product
Secondary Product30% (tetraiododerivative)Multiple iodinated productsMinimized by-products
Characterization MethodESI-MS, 1H-NMR, 13C-NMRHPLC, UV-VisQuality control protocols

The Oxone-mediated iodination proceeds through a radical mechanism involving the generation of iodine radicals from sodium iodide under oxidizing conditions [1] [12]. These electrophilic iodine species then attack the electron-rich positions of the fluorescein molecule, primarily at the 2', 4', 5', and 7' positions of the xanthene ring system. The solid-state nature of this reaction provides enhanced selectivity by limiting molecular mobility and favoring specific reaction pathways [1].

Product distribution in the Oxone method typically yields approximately 70% of the 2',4',5'-triiodofluorescein derivative as the major product, with 30% formation of the desired tetraiododerivative [1]. While this represents a significant improvement over classical methods, the product mixture still requires separation to obtain pure Erythrosin B. The characterization of these iodinated products relies on advanced analytical techniques including electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy [1].

Industrial-scale iodination processes have been optimized to maximize the formation of the tetraiodo product while minimizing unwanted by-products [12] [13]. These methods typically employ controlled addition of iodinating agents to fluorescein sodium salt solutions under carefully maintained pH and temperature conditions. The use of air oxidation or other mild oxidizing systems helps drive the iodination reaction toward completion while avoiding harsh conditions that might degrade the xanthene chromophore [13].

The regioselectivity of iodination is influenced by the electronic properties of the fluorescein substrate, with electron-rich positions on the xanthene ring being preferentially attacked by electrophilic iodine species [12]. The hydroxyl groups on the xanthene ring system activate adjacent positions toward electrophilic substitution, leading to the characteristic substitution pattern observed in Erythrosin B [3] [12].

Optimization of iodination conditions requires careful balance between reaction efficiency and product selectivity. Higher temperatures and longer reaction times generally increase the degree of iodination but may also lead to over-substitution and formation of degradation products. Conversely, milder conditions may result in incomplete iodination and lower yields of the desired tetraiodo product [1] [12].

Purification Processes and Quality Control Measures

The purification of Erythrosin B from crude reaction mixtures represents a critical step in ensuring product quality and compliance with regulatory specifications [2] [14]. Commercial grade Erythrosin B must meet stringent purity requirements, particularly regarding the content of subsidiary coloring matters, inorganic impurities, and residual starting materials [2] [15].

Primary purification strategies employ a combination of crystallization, column chromatography, and selective precipitation techniques [2] [16]. Initial purification typically involves dissolution of the crude product in dilute sodium hydroxide solution, which converts the free acid form of Erythrosin B to its water-soluble sodium salt [2] [6]. This alkaline solution can then be filtered to remove insoluble impurities before acidification with hydrochloric acid to precipitate the purified dye [6] [11].

Column chromatographic separation provides the highest level of purification, enabling separation of Erythrosin B from closely related iodinated fluorescein derivatives [2] [16]. Reversed-phase high-performance liquid chromatography using C8 or C18 stationary phases with gradient elution systems has proven particularly effective for analytical and preparative separations [2] [16]. The mobile phase typically consists of methanol-water mixtures with buffer systems to control pH and improve peak resolution [16] [17].

Table 3: Purification Methods and Quality Control Measures

MethodConditionsPurity AchievedAnalytical MethodScale Suitability
Column ChromatographySilica gel, DCM:MeOH gradient>95%TLC monitoringLaboratory to pilot
CrystallizationFrom methanol/water mixtures85-95%Melting point determinationIndustrial scale
HPLC PurificationC8/C18 columns, gradient elution>98%UV detection at 514 nmAnalytical/small scale
Acid-Base TreatmentHCl treatment followed by NaOH87-90%pH measurementIndustrial processing
Solvent ExtractionEther/water separation80-90%UV-Vis spectroscopyLaboratory scale
Aluminium Lake FormationAl2O3 reaction with dyeLake form puritySpecific lake testsCommercial production

Quality control protocols for Erythrosin B encompass both chemical purity assessments and physical property evaluations [2] [15]. The primary specification requires a minimum of 87% total coloring matters, determined by spectrophotometric analysis at the characteristic absorption maximum of 527 nanometers [2]. Subsidiary coloring matters, representing related iodinated fluorescein derivatives, must not exceed 4% of the total content [2].

Analytical methods for quality control include reversed-phase high-performance liquid chromatography for determination of subsidiary coloring matters and fluorescein content [2]. The fluorescein specification of not more than 20 milligrams per kilogram ensures minimal residual starting material in the final product [2]. Ion-selective electrode methods are employed for determination of inorganic iodides, which must not exceed 0.1% calculated as sodium iodide [2].

Table 4: Quality Control Specifications for Erythrosin B

ParameterSpecificationTest MethodCritical Quality Attribute
Total Colouring Matters≥87%Spectrophotometry (527 nm)Primary specification
Subsidiary Colouring Matters≤4%Reversed-phase HPLCPurity indicator
Fluorescein Content≤20 mg/kgHPLC with UV detectionStarting material residue
Inorganic Iodides≤0.1% (as NaI)Ion-selective electrodeProcess control
Water Insoluble Matter≤0.2%Gravimetric analysisPhysical purity
Heavy Metals (Pb)≤2 mg/kgAtomic spectroscopySafety requirement
Zinc Content≤50 mg/kgAtomic spectroscopySafety requirement
Loss on Drying≤13%Thermogravimetric (135°C)Stability indicator
pH (1% solution)6.4-7.0pH meterSolution properties
UV-Vis λmax527±2 nmUV-Vis spectrophotometerIdentity confirmation

Heavy metal specifications ensure product safety, with lead content limited to 2 milligrams per kilogram and zinc content not exceeding 50 milligrams per kilogram [2] [15]. These limits are determined using atomic spectroscopic methods that provide the sensitivity required for trace metal analysis [2]. The zinc specification is particularly important given the use of zinc chloride as a catalyst in the condensation reaction [2].

Physical property evaluations include determination of water-insoluble matter, which must not exceed 0.2% by weight [2]. This specification ensures adequate solubility for intended applications and indicates the absence of insoluble degradation products. Loss on drying, determined at 135°C for six hours, provides information about moisture content and thermal stability, with a maximum allowable loss of 13% [2].

Advanced analytical techniques for structural confirmation include nuclear magnetic resonance spectroscopy and mass spectrometry [1] [18]. These methods enable verification of the correct iodination pattern and detection of any structural anomalies that might affect product performance. Electrospray ionization mass spectrometry is particularly useful for confirming the molecular weight and fragmentation patterns characteristic of authentic Erythrosin B [1] [18].

The development of molecularly imprinted polymers for selective extraction and analysis of Erythrosin B represents an emerging trend in quality control methodology [19]. These synthetic recognition materials offer enhanced selectivity for Erythrosin B over other food dyes and can be coupled with smartphone-based detection systems for rapid field analysis [19].

Industrial production facilities employ comprehensive quality management systems that integrate process monitoring with final product testing [13] [20]. Real-time monitoring of critical process parameters, including temperature, pH, and reaction time, helps ensure consistent product quality and minimize batch-to-batch variation [13]. Statistical process control methods are used to identify trends and optimize production parameters for maximum efficiency and quality [13].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

NKRA; Water or Solvent Wet Solid
Red powder or granules.

Color/Form

Brown powder
Red solid

Color Additive Status

Array
FDA Color Additive Status for use in FOOD. Most are also listed for use in DRUGS AND COSMETICS as noted

XLogP3

6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

858.6448 g/mol

Monoisotopic Mass

858.6448 g/mol

Heavy Atom Count

30

Density

0.8-1.0 kg/cu m (limit)

LogP

log Kow = -0.05 (est)

Odor

Odorless

Appearance

Solid powder

Melting Point

303 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1A878FZQ9B

Related CAS

15905-32-5 (parent cpd)

GHS Hazard Statements

Aggregated GHS information provided by 421 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 421 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 410 of 421 companies with hazard statement code(s):;
H302 (88.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (11.95%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (18.29%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Erythrosine sodium is a brown powder or red solid. It is odorless. Erythrosine sodium is very soluble in water. USE: Erythrosine sodium is an approved a food and drug color additive in the United States (FD&C Red 3) and Europe. It is found in some soap and shampoo products. Erythrosine sodium is also approved as a cosmetic color additive in Europe, but not in the United States. It is also used as a biological stain in scientific laboratories. EXPOSURE: Workers that use erythrosine sodium may breathe in mists or have direct skin contact. The general population may be exposed by consumption of some foods and drugs and dermal contact with products containing erythrosine sodium. Erythrosine sodium released to air will be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move through soil. It is not expected to build up in fish. RISK: Human data are limited to short-term exposure studies in volunteers. These studies found no evidence of altered thyroid function (based on blood thyroid hormone levels) following ingestion of erythrosine sodium for 1-21 days. Erythrosine sodium is not a skin or eye irritant in laboratory animals. Decreased activity and incoordination were observed in laboratory animals fed a single high dose of erythrosine sodium. With repeated high-dose exposure, the primary adverse effects in laboratory animals were reduction in body weight, temporary increases in serum iodide levels, and some evidence of thyroid toxicity. No effects were observed at low-to-moderate dose levels. No evidence of infertility, abortion, or birth defects were observed in laboratory animals exposed to erythrosine sodium before and/or during pregnancy. Erythrosine sodium was not carcinogenic in most long-term oral studies or following long-term skin application in laboratory animals. However, thyroid tumors were observed in one laboratory rat strain following long-term exposure to high doses. The potential for erythrosine sodium to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Fluorescent Dyes

Mechanism of Action

In vitro studies have shown that Erythrosine inhibits the conversion of /thyroxine/ T4 to /triiodothyronine/ T3 in the liver. ... These studies suggest a mechanism of action for the effects of erythrosine in producing thyroid hyperplasia. Inhibition of conversion of T4 to T3 will produce reduced tissue and plasma levels of T3, which will in turn reduce the inhibitory effect of T3 on secretion of /thyroid-stimulating hormone/ TSH. The resultant increased secretion of TSH will stimulate the thyroid, leading to hypertrophy, adenoma formation and possibly malignant changes.

Pictograms

Irritant

Irritant

Other CAS

16423-68-0

Wikipedia

Erythrosine

Use Classification

Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2): ACTIVE

Dates

Last modified: 08-15-2023
1. Ovalioglu AO, Ovalioglu TC, Arslan S, Canaz G, Aydin AE, Sar M, Emel E. Effects of Erythrosine on Neural Tube Development in Early Chicken Embryos. World Neurosurg. 2020 Feb;134:e822-e825. doi: 10.1016/j.wneu.2019.11.017. Epub 2019 Nov 9. PMID: 31715407.

2. Rubio L, Sanllorente S, Sarabia LA, Ortiz MC. Determination of cochineal and erythrosine in cherries in syrup in the presence of quenching effect by means of excitation-emission fluorescence data and three-way PARAFAC decomposition. Talanta. 2019 May 1;196:153-162. doi: 10.1016/j.talanta.2018.12.046. Epub 2018 Dec 15. PMID: 30683345.

3. Fracalossi C, Nagata JY, Pellosi DS, Terada RS, Hioka N, Baesso ML, Sato F, Rosalen PL, Caetano W, Fujimaki M. Singlet oxygen production by combining erythrosine and halogen light for photodynamic inactivation of Streptococcus mutans. Photodiagnosis Photodyn Ther. 2016 Sep;15:127-32. doi: 10.1016/j.pdpdt.2016.06.011. Epub 2016 Jun 30. PMID: 27375182.

4. Teerakapong A, Damrongrungruang T, Sattayut S, Morales NP, Tantananugool S. Efficacy of erythrosine and cyanidin-3-glucoside mediated photodynamic therapy on Porphyromonas gingivalis biofilms using green light laser. Photodiagnosis Photodyn Ther. 2017 Dec;20:154-158. doi: 10.1016/j.pdpdt.2017.09.001. Epub 2017 Sep 5. PMID: 28887223.

5. Garapati C, Clarke B, Zadora S, Burney C, Cameron BD, Fournier R, Baugh RF, Boddu SH. Development and characterization of erythrosine nanoparticles with potential for treating sinusitis using photodynamic therapy. Photodiagnosis Photodyn Ther. 2015 Mar;12(1):9-18. doi: 10.1016/j.pdpdt.2015.01.005. Epub 2015 Jan 25. PMID: 25629633.

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